2-Bromo-6-cyclopentylpyridine
Overview
Description
2-Bromo-6-cyclopentylpyridine is an organic compound with the molecular formula C10H12BrN and a molecular weight of 226.12 g/mol . It is a derivative of pyridine, where a bromine atom is substituted at the second position and a cyclopentyl group is attached at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-cyclopentylpyridine can be synthesized through several methods. One common method involves the bromination of 6-cyclopentylpyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyclopentylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 6-cyclopentylpyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl compounds with diverse substituents on the pyridine ring.
Scientific Research Applications
2-Bromo-6-cyclopentylpyridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyclopentylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its reactivity and binding affinity with various enzymes and receptors. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Similar in structure but with a methyl group instead of a cyclopentyl group.
2-Bromo-6-phenylpyridine: Contains a phenyl group at the sixth position.
2-Chloro-6-cyclopentylpyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-6-cyclopentylpyridine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-6-cyclopentylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-7-3-6-9(12-10)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQINYFYGGDEZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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